Eusynstyelamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.

Scientific Research Applications

Case Studies

- Breast Cancer : In vitro studies demonstrated that treatment with eusynstyelamide B led to a significant reduction in cell viability and induced apoptosis in MDA-MB-231 cells after 72 hours of exposure. The compound was shown to activate pathways associated with DNA damage response, highlighting its potential as a therapeutic agent against chemoresistant breast cancer .

- Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound B inhibited cell proliferation and induced G2/M arrest without causing typical signs of cell death, suggesting a cytostatic effect rather than purely cytotoxic .

Experimental Approaches

To evaluate the cytotoxic effects of this compound B, researchers utilized various assays:

- Real-Time Cell Analyzer (RTCA) : This method provided time-dependent cell response profiles, allowing for the observation of changes in growth rates and morphology following treatment with this compound B .

- Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers such as cleaved PARP, confirming the induction of programmed cell death .

Comparative Analysis of Cytotoxic Compounds

| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound B | 5 | MDA-MB-231 | Topoisomerase II poison |

| Doxorubicin | 1 | MDA-MB-231 | Intercalates DNA; topoisomerase II inhibitor |

| Etoposide | 25 | Various | Topoisomerase II inhibitor |

Q & A

Basic Research Questions

Q. What methodological approaches are critical for confirming the structural identity of Eusynstyelamide A, and how do spectral analyses resolve discrepancies in reported data?

To confirm this compound A’s structure, researchers must synthesize the compound and compare its NMR (¹H and ¹³C) and mass spectrometry data with natural isolates. For example, discrepancies between this compound A (1) and the originally reported structure (4) from E. misakiensis were resolved by matching spectral data, revealing that structure 4 was misassigned and should be reclassified as 1 . Controlled synthesis under oxygen-free conditions (to avoid autoxidation of intermediates) and stereochemical validation via CD and IR spectroscopy are essential steps .

Q. How can researchers design experiments to assess the bioactivity of this compound derivatives against neuronal nitric oxide synthase (nNOS)?

Bioactivity assays should include dose-response studies using purified nNOS enzyme, measuring IC₅₀ values (e.g., 41.7 µM for this compound A). Parallel cytotoxicity assays (e.g., against MCF-7, SF-268, and H-460 cell lines) ensure specificity. Researchers must standardize enzyme activity protocols, account for solvent effects (e.g., DMSO concentration), and validate results with positive controls like L-NMMA .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in synthesizing this compound A, such as oxygen sensitivity during aldol condensation?

The NaOH-catalyzed aldol condensation of α-ketoamide intermediates requires strict oxygen exclusion to prevent autoxidation, which generates peroxides and degrades product yield. Implementing Schlenk-line techniques, degassing solvents (e.g., THF), and using inert atmospheres (N₂/Ar) are critical. Post-reaction analysis via LC-MS and ¹H NMR monitors purity, as autoxidation products (e.g., MO₂+ peaks in mass spectra) indicate compromised reactions .

Q. How should researchers address contradictions in reported biological activities of this compound B across different cell lines?

this compound B exhibits cell-type-specific effects: it induces G2/M arrest in MDA-MB-231 cells (IC₅₀ = 5 µM) but shows no toxicity in other tumor lines. To resolve contradictions, researchers should:

- Replicate assays under standardized conditions (e.g., cell passage number, media composition).

- Perform mechanistic studies (e.g., flow cytometry for cell cycle analysis, Annexin V assays for apoptosis).

- Validate target engagement via siRNA knockdown of nNOS or related pathways .

Q. What analytical frameworks are recommended for interpreting conflicting data on this compound’s equilibrium between keto and enol forms?

Solvent-dependent equilibria (e.g., keto dominance in CD₃OD vs. enol in CDCl₃) require multi-solvent NMR studies. Hydrogen-bonding interactions (e.g., between keto and amide NH groups) stabilize specific tautomers. Computational modeling (DFT) and variable-temperature NMR can quantify energy barriers for interconversion. Researchers must document solvent history, as trace water or oxygen alters equilibria .

Q. How can meta-analytical approaches improve the reproducibility of this compound’s synthetic protocols?

Reproducibility requires:

- Detailed supplementary materials (e.g., exact reagent grades, reaction timelines).

- Reporting failed attempts (e.g., oxygen-contaminated reactions yielding peroxides).

- Independent validation by a second lab using the same protocols. Journals should enforce standardized reporting guidelines, as outlined in Beilstein Journal of Organic Chemistry’s author instructions .

Q. Methodological Guidance

- For structural elucidation : Combine synthetic chemistry with advanced spectroscopy (e.g., NOESY for stereochemistry) .

- For bioassays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .

- For data interpretation : Apply statistical tools (e.g., error bars, t-tests) and address outliers through iterative hypothesis testing .

Properties

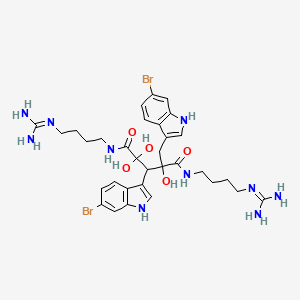

Molecular Formula |

C32H42Br2N10O5 |

|---|---|

Molecular Weight |

806.5 g/mol |

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide |

InChI |

InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42) |

InChI Key |

WZUZGLZZNWYREM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O |

Synonyms |

eusynstyelamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.